molecular formula C15H12ClN3O2S B3422601 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea CAS No. 26130-03-0

1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Cat. No. B3422601
CAS RN: 26130-03-0
M. Wt: 333.8 g/mol
InChI Key: JEAPDUIQVDFIQE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, also known as CMU, is a synthetic compound that has been widely used in scientific research. CMU has been found to possess a range of interesting properties that make it a valuable tool in various scientific fields. In

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is not fully understood. However, it has been suggested that it acts as a sigma receptor ligand. Sigma receptors are a class of receptors that are widely distributed in the brain and other tissues. They are involved in various physiological processes such as pain perception, mood regulation, and addiction. By binding to sigma receptors, 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea may modulate these processes.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has been found to possess a range of biochemical and physiological effects. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has also been found to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been suggested that these effects may be related to its binding to sigma receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is its high affinity for sigma receptors. This makes it a valuable tool for studying the binding of sigma receptors in various tissues. 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is also relatively easy to synthesize and purify, which makes it a convenient tool for scientific research.
One of the limitations of 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is its lack of selectivity for sigma receptors. It has been found to bind to other receptors such as the dopamine transporter and the serotonin transporter. This may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea. One area of interest is the development of more selective sigma receptor ligands. This would allow for a better understanding of the role of sigma receptors in various physiological processes. Another area of interest is the investigation of the potential therapeutic applications of 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea. Its anticonvulsant, anxiolytic, and antidepressant properties make it a promising candidate for the development of new drugs for these conditions.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic compound that has been widely used in scientific research. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has also been used as a radioligand to study the binding of various receptors in the brain. Its high affinity for sigma receptors makes it a valuable tool for studying the role of sigma receptors in various physiological processes. However, its lack of selectivity for sigma receptors may complicate the interpretation of experimental results. There are several future directions for research on 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea, including the development of more selective sigma receptor ligands and the investigation of its potential therapeutic applications.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has also been used as a radioligand to study the binding of various receptors in the brain. It has been found to bind to sigma receptors, which are involved in various physiological processes such as pain perception, mood regulation, and addiction.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-11-6-7-12-13(8-11)22-15(18-12)19-14(20)17-10-4-2-9(16)3-5-10/h2-8H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAPDUIQVDFIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26130-03-0
Record name 1-(4-CHLOROPHENYL)-3-(6-METHOXY-2-BENZOTHIAZOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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